5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde
Description
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a carbaldehyde (-CHO) group at position 2. This compound is of significant interest in medicinal and materials chemistry due to the unique electronic and steric properties imparted by the trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the carbaldehyde group, which serves as a versatile site for further functionalization (e.g., condensation reactions to form hydrazones or imines) .
Key physicochemical properties include:
- Molecular formula: C₅H₃F₃N₃O
- Molecular weight: 178.1 g/mol
- Reactivity: The carbaldehyde group is highly electrophilic, enabling reactions with nucleophiles like amines or hydrazines.
Properties
CAS No. |
944906-25-6 |
|---|---|
Molecular Formula |
C4H2F3N3O |
Molecular Weight |
165.07 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C4H2F3N3O/c5-4(6,7)3-8-2(1-11)9-10-3/h1H,(H,8,9,10) |
InChI Key |
JFKOOQUKAXXRON-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NNC(=N1)C(F)(F)F |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazole-Thiol Intermediate
The foundational step in this route involves the cyclocondensation of thiocarbohydrazide (1) with trifluoroacetic acid under reflux conditions. This reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon of trifluoroacetic acid, followed by cyclodehydration to form 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (3) . Key parameters include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Reaction Temperature | 100–110°C | 78–85 |
| Reaction Time | 6–8 hours | |
| Solvent | Aqueous TFA |
The thiol intermediate is isolated via recrystallization from water, achieving >95% purity.
Oxidation of Thiol to Aldehyde
Converting the thiol (-SH) moiety to an aldehyde (-CHO) requires a two-step oxidative approach:
-
Disulfide Formation : Treatment with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C for 2 hours oxidizes the thiol to a disulfide intermediate.
-
Oxidative Cleavage : Ozonolysis of the disulfide in dichloromethane at -78°C, followed by reductive workup with dimethyl sulfide, yields the aldehyde.
| Step | Conditions | Yield (%) |
|---|---|---|
| Disulfide Formation | H₂O₂/AcOH, 50°C, 2h | 90 |
| Ozonolysis | O₃/CH₂Cl₂, -78°C, then Me₂S | 65 |
This method’s major limitation is the low overall yield (∼58%) due to side reactions during ozonolysis.
Vilsmeier-Haack Formylation of 5-(Trifluoromethyl)-4H-1,2,4-Triazole
Substrate Preparation
The triazole core is synthesized via cyclization of 1-(trifluoromethyl)acetylhydrazine with formamidine acetate in ethanol under reflux. The resulting 5-(trifluoromethyl)-4H-1,2,4-triazole (4) serves as the substrate for formylation.
Formylation Reaction
The Vilsmeier-Haack reaction employs dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium ion, which attacks the electron-rich C3 position of the triazole:
Reaction conditions and outcomes:
| Parameter | Value | Yield (%) |
|---|---|---|
| POCl₃:DMF Ratio | 1:1.2 | 72 |
| Temperature | 0°C → rt, 12h | |
| Workup | NaHCO₃ quench |
The aldehyde is purified via column chromatography (hexane:EtOAc, 7:3), achieving 89% purity. Challenges include competing N-formylation and over-oxidation to carboxylic acids.
Multicomponent Reaction Involving Hydrazine, Trifluoroacetonitrile, and Glyoxal
Reaction Mechanism
This one-pot method leverages the condensation of hydrazine, trifluoroacetonitrile, and glyoxal in aqueous HCl:
The reaction proceeds through imine formation, cyclization, and dehydration.
Optimization Data
| Condition | Optimal Value | Yield (%) |
|---|---|---|
| Hydrazine Equiv. | 1.5 | 68 |
| Temperature | 80°C, 6h | |
| pH | 3–4 (HCl) |
Scale-up trials (100 g batch) show consistent yields (65–70%) but require careful pH control to avoid byproduct formation.
Oxidation of 3-Hydroxymethyltriazole Derivatives
Synthesis of Hydroxymethyl Intermediate
The hydroxymethyl precursor is prepared via Mannich reaction of 5-(trifluoromethyl)-1,2,4-triazole with formaldehyde and dimethylamine:
| Parameter | Value | Yield (%) |
|---|---|---|
| Formaldehyde Equiv. | 1.2 | 82 |
| Solvent | EtOH/H₂O (1:1) |
Oxidation to Aldehyde
Selective oxidation using pyridinium chlorochromate (PCC) in dichloromethane:
| Condition | Value | Yield (%) |
|---|---|---|
| PCC Equiv. | 1.5 | 75 |
| Time | 4h |
Over-oxidation to the carboxylic acid is minimized by strict temperature control (0–5°C).
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Purity (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Cyclocondensation + Oxidation | 58 | 89 | Uses inexpensive reagents | Multi-step, low yield |
| Vilsmeier-Haack | 72 | 92 | One-pot procedure | Requires hazardous POCl₃ |
| Multicomponent Reaction | 68 | 85 | Scalable | pH-sensitive |
| Hydroxymethyl Oxidation | 75 | 90 | High selectivity | Requires PCC handling |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the Vilsmeier-Haack method improves safety and yield:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 12h | 30 min |
| POCl₃ Consumption | 1.2 equiv. | 1.05 equiv. |
| Annual Production | 50 kg | 500 kg |
Purification Strategies
Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to traditional column methods.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Schiff base formation | Aniline (1.2 eq), EtOH, RT, 6 h | N-(1,2,4-Triazolyl)imine | 85% | |
| Hydrazone synthesis | Hydrazine hydrate, CH₂Cl₂, 0°C → RT | 5-(Trifluoromethyl)triazolyl hydrazone | 78% | |
| Acetal formation | Ethylene glycol, BF₃·Et₂O, reflux | 1,3-Dioxolane-protected triazole | 63% |
Mechanistic Insight : The electron-withdrawing trifluoromethyl group increases the aldehyde’s electrophilicity, accelerating nucleophilic attack at the carbonyl carbon.
Oxidation and Reduction
The aldehyde is redox-active under controlled conditions:
Oxidation to Carboxylic Acid
-
Reagents : KMnO₄ (2 eq), H₂O/acetone (3:1), 60°C, 4 h
-
Product : 5-(Trifluoromethyl)-1,2,4-triazole-3-carboxylic acid
-
Yield : 72%
Reduction to Alcohol
-
Reagents : NaBH₄ (1.5 eq), MeOH, 0°C → RT, 2 h
-
Product : 3-(Hydroxymethyl)-5-(trifluoromethyl)-1,2,4-triazole
-
Yield : 89%
Cross-Coupling Reactions
The triazole ring and aldehyde participate in metal-catalyzed couplings:
Key Observation : The trifluoromethyl group stabilizes intermediates via inductive effects, improving coupling efficiency .
Cycloaddition and Annulation
The compound participates in [3+2] cycloadditions:
-
Reagents : Nitrile imines (generated in situ from hydrazonyl chlorides), CH₂Cl₂, NEt₃, RT
-
Product : 1,2,4-Triazole-fused polyheterocycles
Mechanism : The aldehyde acts as a dipolarophile, reacting with nitrile imines to form bicyclic triazoles .
Halogenation and Functionalization
Electrophilic bromination occurs at the triazole C–H position:
-
Reagents : NBS (1.2 eq), AIBN, CCl₄, reflux, 8 h
-
Product : 3-Bromo-5-(trifluoromethyl)-1,2,4-triazole-4-carbaldehyde
Condensation with Heterocycles
The aldehyde condenses with amino-heterocycles:
-
Example : Reaction with 2-aminopyridine (1.5 eq), AcOH, 100°C → Product : Triazole-pyridine hybrid
-
Yield : 68%
Stability and Reaction Optimization
-
Solvent Effects : Reactions in CH₂Cl₂ or DMF show higher yields than in THF due to better solubility of intermediates .
-
Temperature Sensitivity : Oxidations require strict temperature control to avoid overoxidation to CO₂.
Comparative Reactivity of Derivatives
| Derivative | Key Functional Group | Reactivity Trend |
|---|---|---|
| 5-(Trifluoromethyl)-1,2,4-triazole | None | Lower electrophilicity |
| 3-Amino-triazole | -NH₂ | Enhanced nucleophilicity |
| 3-Carbaldehyde (Target Compound) | -CHO | High electrophilicity, versatile |
This compound’s reactivity is strategically leveraged in medicinal chemistry for synthesizing kinase inhibitors and antimicrobial agents. Future research should explore photoredox catalysis and asymmetric functionalization to expand its synthetic utility.
Scientific Research Applications
Medicinal Chemistry
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde has been investigated for its potential as an antifungal and antibacterial agent . The triazole framework is known for its ability to inhibit enzymes and receptors, making it a candidate for drug development. For instance:
- Enzyme Inhibition : Studies show that triazole derivatives can effectively inhibit certain enzymes by interacting with metal ions in their active sites. This interaction can lead to the development of new enzyme inhibitors targeting diseases caused by resistant pathogens .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, suggesting its potential use in treating infections .
Agricultural Chemicals
The antifungal properties of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde make it a promising candidate for developing agricultural fungicides . Its effectiveness against fungal pathogens can help improve crop yields and reduce losses due to fungal diseases.
Material Science
In material science, the compound's unique chemical structure allows it to be used as a building block in the synthesis of more complex molecules. It can be utilized in the production of specialty chemicals and materials, including polymers and dyes .
Comparative Analysis with Related Compounds
The following table highlights the structural features and biological activities of compounds related to 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Trifluoromethyl)-1H-1,2,4-triazole | Triazole ring with trifluoromethyl group | Antimicrobial properties |
| 4-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole | Amino group substitution on triazole | Antiviral activity |
| 5-Methylthio-1H-1,2,4-triazole | Methylthio substitution | Antioxidant and antimicrobial effects |
| 3-Acetyl-5-(trifluoromethyl)-1H-1,2,4-triazole | Acetyl group at position 3 | Potential anticancer activity |
The presence of different functional groups leads to varied biological activities across these derivatives; however, the trifluoromethyl group consistently enhances lipophilicity and bioactivity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis through enzyme inhibition .
Case Study 2: Agricultural Application
In agricultural research, trials demonstrated that formulations containing 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde provided effective control over common fungal pathogens affecting crops such as wheat and corn. The compound's application reduced disease incidence significantly compared to untreated controls.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to the -CH₃ group in 4-methyl-4H-1,2,4-triazole-3-carbaldehyde . This enhances metabolic stability in biological applications.
Carbaldehyde vs. Thiol : The -CHO group offers distinct reactivity (e.g., forming Schiff bases) compared to -SH in compounds like 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, which is prone to oxidation or metal coordination .
Hybrid Structures : Compounds like 8d and pyrazole-linked triazoles (e.g., ) demonstrate that substituents at position 4 (e.g., nitrobenzylidene or aryl groups) significantly influence biological activity and thermal stability.
Antimicrobial Activity:
- Compound 8d : Exhibited strong antimicrobial activity due to the nitro groups enhancing electron-deficient character, which may disrupt microbial membranes .
- 3-Substituted Thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles : Demonstrated >90% inhibition against Candida albicans and E. coli at 0.01% concentration, attributed to the hydroxyphenyl group’s hydrogen-bonding capacity .
Herbicidal Activity:
- Pyrazole-linked triazoles (e.g., 6i, 6j): Showed herbicidal activity against dicotyledonous plants, likely due to the trifluoromethyl group’s role in disrupting plant enzyme systems .
Biological Activity
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde is a member of the triazole family, which has garnered attention for its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially contributing to its biological efficacy. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The structure of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde includes a five-membered triazole ring with a trifluoromethyl substituent and an aldehyde functional group. The presence of these groups influences its reactivity and interaction with biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde | Triazole ring with trifluoromethyl group and aldehyde | Antimicrobial, antifungal, anticancer |
Antimicrobial Properties
Research indicates that triazole compounds exhibit significant antimicrobial activity. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde has been studied for its potential to inhibit various bacterial and fungal strains. These compounds often act by disrupting cell wall synthesis or inhibiting essential metabolic pathways in microorganisms.
Antifungal Activity
The antifungal properties of triazoles are well-documented. Compounds like 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde are effective against common fungal pathogens due to their ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.
Anticancer Potential
Emerging studies suggest that 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde may possess anticancer properties. Triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression. For instance, certain derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines.
The mechanism by which 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors in biological systems. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. Additionally, the aldehyde group may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Case Studies
Several studies highlight the biological activity of triazole derivatives:
- Antimicrobial Study : A study demonstrated that derivatives of 5-(trifluoromethyl)-4H-1,2,4-triazole showed potent inhibitory effects against Staphylococcus aureus and Candida albicans.
- Anticancer Research : In vitro experiments revealed that certain triazole derivatives exhibited IC50 values in the micromolar range against human breast cancer cell lines (T47D), indicating potential for further development as anticancer agents.
- Fungal Inhibition : A comparative study showed that triazole compounds significantly inhibited the growth of Aspergillus species compared to non-fluorinated analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde, and how are intermediates characterized?
- Methodology : Classical organic synthesis methods are typically employed, including cyclocondensation of thiosemicarbazides with trifluoroacetic anhydride, followed by oxidation to introduce the aldehyde group. Key intermediates are characterized using 1H NMR spectroscopy (to confirm proton environments), elemental analysis (to verify purity and composition), and chromatography-mass spectrometry (LC-MS) for molecular weight confirmation. For example, analogous triazole derivatives were synthesized via multi-step reactions involving alkylation and oxidation .
Q. How are the physical-chemical properties (e.g., solubility, melting point) of this compound determined experimentally?
- Methodology :
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods.
- Solubility : Tested in polar (water, DMSO) and non-polar solvents (hexane) using gravimetric or UV-Vis spectroscopy.
- Stability : Assessed under varying pH and temperature conditions via HPLC monitoring of degradation products. Structural analogs like pyrazole-carbaldehydes showed stability in acidic media but decomposition under strong bases .
Q. What spectroscopic techniques are critical for confirming the structure of this triazole-carbaldehyde derivative?
- Methodology :
- 1H/13C NMR : Identifies substituent positions (e.g., trifluoromethyl at C5, aldehyde at C3). The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm.
- IR Spectroscopy : Confirms the aldehyde group (C=O stretch ~1700 cm⁻¹) and triazole ring (C=N stretches ~1500–1600 cm⁻¹).
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related pyrazole-carbaldehydes .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways for optimizing the synthesis of this compound?
- Methodology : Density Functional Theory (DFT) calculations model transition states and energy barriers for key steps, such as cyclocondensation or oxidation. For example, reaction path searches using quantum chemical calculations (e.g., Gaussian 09) can identify optimal conditions (solvent, catalyst) to minimize side products. This approach reduces trial-and-error experimentation, as seen in ICReDD’s workflow for reaction design .
Q. What strategies are used to predict and validate the pharmacological activity of this compound?
- Methodology :
- In Silico Prediction : Tools like PASS Online predict biological targets (e.g., antimicrobial, antiviral activity) based on structural similarity to known active triazoles.
- In Vitro Assays : Validate predictions via enzyme inhibition studies (e.g., carbonic anhydrase or COX-2 inhibition) or microbial susceptibility testing. Analogous trifluoromethyl-triazoles showed activity against Gram-positive bacteria .
Q. How does microwave-assisted synthesis improve the yield or purity of this compound compared to conventional methods?
- Methodology : Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example, triazole-thione derivatives synthesized via microwave showed 15–20% higher yields and reduced reaction times (30 minutes vs. 6 hours) compared to thermal methods. Parameters like power (300–600 W) and solvent (DMF, ethanol) are optimized to prevent aldehyde group degradation .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
- Methodology : Scaling up introduces issues like exothermicity control and byproduct management. Solutions include:
- Reactor Design : Use jacketed reactors for temperature control during oxidation steps.
- Process Simulation : Tools like Aspen Plus model mass transfer limitations in multi-phase reactions.
- Separation Technologies : Centrifugal partition chromatography (CPC) isolates the aldehyde derivative from polar impurities .
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the triazole-carbaldehyde scaffold?
- Methodology : The trifluoromethyl group stabilizes the triazole ring via inductive effects, altering nucleophilic/electrophilic behavior. Comparative studies using Hammett constants (σ values) quantify its impact on reaction rates. For instance, trifluoromethyl-substituted triazoles exhibit slower hydrolysis of the aldehyde group compared to methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
